5-(4-(Trifluoromethoxy)phenyl)pyridin-3-amine
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Overview
Description
5-(4-(Trifluoromethoxy)phenyl)pyridin-3-amine is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Trifluoromethoxy)phenyl)pyridin-3-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The choice of boron reagents and palladium catalysts can be tailored to suit specific industrial requirements .
Chemical Reactions Analysis
Types of Reactions
5-(4-(Trifluoromethoxy)phenyl)pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the phenyl and pyridine rings.
Substitution: The trifluoromethoxy group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce new functional groups to the phenyl or pyridine rings .
Scientific Research Applications
5-(4-(Trifluoromethoxy)phenyl)pyridin-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it a valuable tool in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 5-(4-(Trifluoromethoxy)phenyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s binding affinity and selectivity towards these targets, thereby modulating its biological activity. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl and trifluoromethoxy-substituted aromatic compounds, such as:
- 2,3-dichloro-5-(trifluoromethyl)pyridine
- 4-(trifluoromethyl)aniline
- 3-(trifluoromethyl)phenylamine .
Uniqueness
5-(4-(Trifluoromethoxy)phenyl)pyridin-3-amine is unique due to the presence of both a trifluoromethoxy group and a pyridine ring, which confer distinct chemical and biological properties. This combination enhances its potential for various applications, making it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
5-[4-(trifluoromethoxy)phenyl]pyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O/c13-12(14,15)18-11-3-1-8(2-4-11)9-5-10(16)7-17-6-9/h1-7H,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGGBRRRULXVQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CN=C2)N)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90744981 |
Source
|
Record name | 5-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90744981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261780-90-8 |
Source
|
Record name | 5-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90744981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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